5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a thiadiazole derivative featuring a fluorinated aromatic substituent. The 1,3,4-thiadiazole core is a nitrogen-sulfur heterocycle known for its electron-deficient nature, enabling diverse interactions in biological systems . The compound’s structure includes a 2-fluoro-5-(trifluoromethyl)phenyl group at the 5-position of the thiadiazole ring. This substitution pattern combines electron-withdrawing groups (fluoro and trifluoromethyl) that enhance metabolic stability and influence binding affinities to biological targets .
Properties
Molecular Formula |
C9H5F4N3S |
|---|---|
Molecular Weight |
263.22 g/mol |
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C9H5F4N3S/c10-6-2-1-4(9(11,12)13)3-5(6)7-15-16-8(14)17-7/h1-3H,(H2,14,16) |
InChI Key |
DNJVOECWIPYWPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)C2=NN=C(S2)N)F |
Origin of Product |
United States |
Preparation Methods
Classical Cyclization Methods from Thiosemicarbazides
One of the most established routes to synthesize 1,3,4-thiadiazole derivatives involves cyclization of thiosemicarbazide derivatives with appropriate reagents. For example, the reaction of thiosemicarbazide with carbon disulfide and potassium hydroxide forms potassium salts of thiosemicarbazide-4-dithiocarboxylic acid, which upon heating cyclize to 2-amino-5-mercapto-1,3,4-thiadiazole with high yields (over 90% in dimethylformamide at 80°C).
Further modifications include oxidative cyclization of benzalthiosemicarbazones with ferric chloride to obtain 5-substituted 2-amino-1,3,4-thiadiazoles.
One-Pot Cyclodehydration Using Polyphosphate Ester
A novel and environmentally friendlier approach reported involves the one-pot synthesis of 2-amino-1,3,4-thiadiazoles by reacting thiosemicarbazide with carboxylic acids in the presence of polyphosphate ester (PPE) without using toxic reagents like phosphorus oxychloride or thionyl chloride. This method proceeds through three steps in a single vessel and has been successfully applied to synthesize various 2-amino-1,3,4-thiadiazoles including fluorinated derivatives.
Specific Preparation of 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine
Synthesis via Thiosemicarbazide and Fluorinated Carboxylic Acid
The synthesis of this compound typically starts from thiosemicarbazide and 2-fluoro-5-(trifluoromethyl)benzoic acid or its derivatives.
A representative method involves:
- Suspending thiosemicarbazide in a suitable solvent such as 1,4-dioxane.
- Slowly adding trifluoroacetic acid and phosphorus oxychloride (POCl3) under stirring, which facilitates cyclization and chlorination.
- The reaction is maintained for several hours at controlled temperature, during which hydrogen chloride gas is evolved.
- After completion, the reaction mixture is poured into cold water, and the pH is adjusted to alkaline conditions (pH ~9) to precipitate the product.
- The solid 2-amino-5-trifluoromethyl-1,3,4-thiadiazole is filtered, washed, and dried.
This intermediate can then be further functionalized or purified by recrystallization.
Alternative Methods Avoiding Toxic Reagents
As an alternative to the use of POCl3, the one-pot synthesis using polyphosphate ester (PPE) has been demonstrated to effectively produce 2-amino-1,3,4-thiadiazoles including fluorinated analogs. This method offers advantages in safety and environmental impact, avoiding hazardous chlorinating agents.
Reaction Scheme and Conditions
| Step | Reagents and Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Thiosemicarbazide + CF3COOH + POCl3, 1,4-dioxane, stirring, 3 h | 2-amino-5-trifluoromethyl-1,3,4-thiadiazole | ~85-90 | HCl gas evolved, pH adjusted to 9 |
| 2 | Work-up: precipitation in water, filtration, drying | Solid thiadiazole derivative | - | Purification by recrystallization |
| 3 | (Optional) Further substitution or purification | Target compound: this compound | - | - |
Analytical and Structural Confirmation
The synthesized compound is typically characterized by:
- Mass Spectrometry (MS): Molecular ion peaks consistent with the expected molecular weight.
- Infrared Spectroscopy (IR): Characteristic absorption bands for amino and thiadiazole groups.
- Nuclear Magnetic Resonance (NMR): Proton and carbon spectra confirming the substitution pattern on the aromatic ring and the thiadiazole ring.
- X-ray Crystallography: Provides detailed molecular and crystal structure, confirming the planar heterocyclic system and substituent positions.
Summary of Literature Findings
Chemical Reactions Analysis
Types of Reactions
5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiol or amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The thiadiazole ring can participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Structural Analogues and Substitution Effects
Table 1: Key Structural Analogues and Properties
Key Observations:
- Substituent Position : The meta-substituted trifluoromethyl group in the target compound (vs. para in ) may reduce steric hindrance while maintaining strong electron-withdrawing effects, optimizing interactions with hydrophobic enzyme pockets.
- Electron-Withdrawing Groups: The combination of fluoro and trifluoromethyl groups enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like 5-methyl derivatives .
Comparison with Other Methods :
- Anticonvulsant Derivatives: Foroumadi et al. synthesized anticonvulsant thiadiazoles (e.g., compound 4c, ED50 = 20.11 mg/kg in MES test) via alkylation of the 2-amino group, suggesting that similar modifications to the target compound could enhance CNS activity .
- Antimicrobial Derivatives : Salih et al. utilized nitrofuran-acrolein conjugates to enhance antimicrobial activity, a strategy that could be adapted for the target compound by introducing nitrofuran moieties .
Key Insights :
- The target compound’s fluorinated aryl group may improve membrane permeability compared to non-fluorinated analogs, as seen in antifungal derivatives (e.g., ).
- Anticonvulsant Potential: Structural similarities to compound 4c suggest that alkylation or aryloxy substitutions could unlock CNS activity.
- Antimicrobial Optimization : Introducing nitrofuran or indole moieties (as in ) may synergize with the trifluoromethyl group for enhanced efficacy.
Biological Activity
Overview
5-[2-Fluoro-5-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.
Chemical Structure
The compound features a thiadiazole ring, which is known for its biological activity. The presence of fluorine and trifluoromethyl groups enhances its lipophilicity and potentially increases its bioactivity.
Antibacterial Activity
Research indicates that derivatives of thiadiazole compounds exhibit notable antibacterial properties. For instance, a study demonstrated that certain thiadiazole derivatives showed superior antibacterial activity compared to traditional antibiotics like ampicillin and streptomycin.
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.008 | Streptococcus pneumoniae |
| This compound | 0.03 | Staphylococcus epidermidis |
| This compound | 0.06 | Streptococcus pyogenes |
These findings suggest that the compound effectively inhibits a range of Gram-positive bacteria with low minimum inhibitory concentration (MIC) values .
Antifungal Activity
In addition to antibacterial effects, thiadiazole derivatives have shown antifungal properties. A study involving various synthesized thiadiazole compounds indicated promising antifungal activity against strains such as Candida albicans.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. Research focusing on the inhibition of the NF-κB signaling pathway found that certain thiadiazole derivatives can act as potent inhibitors in cancer cell lines.
Case Study: Inhibition of NF-κB Pathway
A specific derivative demonstrated nanomolar activity against the NF-κB pathway, which is crucial in cancer progression:
| Compound | IC50 (nM) | Target |
|---|---|---|
| 4-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]-1,2,5-thiadiazole-3-carboxamide | <10 | IKKβ |
This highlights the compound's potential in targeting oncogenic pathways .
The biological activity of this compound is believed to involve multiple mechanisms:
Q & A
Q. Advanced Structure-Activity Relationship
- Electron-withdrawing effects : The CF3 group enhances metabolic stability and binding affinity to hydrophobic enzyme pockets .
- Lipophilicity : Fluorine increases logP (e.g., from 2.1 to 3.4), improving membrane permeability but reducing solubility .
How can researchers resolve contradictions in reported biological activities across studies?
Advanced Data Analysis
Discrepancies may arise from:
- Purity variations : HPLC or mass spectrometry ensures >95% purity (e.g., using acetonitrile/water gradients) .
- Assay conditions : Standardize protocols (e.g., cell line type, incubation time) to minimize variability .
What computational methods predict the reactivity and binding modes of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
